molecular formula C7H8N2O5S B3022568 4-Methoxy-2-nitrobenzenesulfonamide CAS No. 81792-84-9

4-Methoxy-2-nitrobenzenesulfonamide

Cat. No. B3022568
CAS RN: 81792-84-9
M. Wt: 232.22 g/mol
InChI Key: MELAWMCOLMMBNG-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzenesulfonamide is a chemical compound that has been studied for various applications, including the synthesis of therapeutic agents for Alzheimer’s disease and the preparation of secondary amines. It is a derivative of benzenesulfonamide and has been modified with methoxy and nitro groups at specific positions on the benzene ring, which significantly influence its chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives of 4-methoxybenzenesulfonamide has been reported, where 4-methoxyphenethylamine is reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield N-(4-methoxyphenethyl)-4-methylbenzensulfonamide. This compound is then further treated with various alkyl/aralkyl halides to produce a series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Additionally, 4-methoxy-3-nitrobenzenesulfonyl chloride has been used as an intermediate in the synthesis of benzenesulfonamide derivatives, which can be further processed to produce various compounds, including dyes .

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides, including 4-nitrobenzenesulfonamide, have been studied using experimental techniques like FT-IR and FT-Raman, as well as density functional theory (DFT) calculations. These studies provide insights into the effects of nitro group substitution on the characteristic bands in the spectra and the optimized structure of the compounds . The crystal structures of related compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, have been determined, revealing the influence of intermolecular interactions on the formation of supramolecular architectures .

Chemical Reactions Analysis

Nitrobenzenesulfonamides, including 4-nitrobenzenesulfonamide, have been shown to undergo smooth alkylation reactions to give N-alkylated sulfonamides in high yields. These sulfonamides can be deprotected to yield secondary amines . The reactivity of these compounds allows for the synthesis of a wide range of secondary amines and diamines, which can be useful in various chemical syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-2-nitrobenzenesulfonamide derivatives are influenced by the presence of methoxy and nitro substituents. These groups affect the compound's reactivity, solubility, and stability. The introduction of these substituents can also lead to the formation of intramolecular hydrogen bonds, which can stabilize certain conformers of the molecule . The crystal structure analysis reveals how different substituents can lead to different supramolecular architectures due to varying intermolecular interactions .

Scientific Research Applications

Synthesis of Secondary Amines

4-Methoxy-2-nitrobenzenesulfonamide is notably used in the synthesis of secondary amines. This process involves the conversion of primary amines to their corresponding 2- and 4-nitrobenzenesulfonamides, which then undergo alkylation to yield N-alkylated sulfonamides. These sulfonamides can be deprotected to produce secondary amines in high yields, leveraging reactions like the Mitsunobu reaction or conventional methods. This approach provides an efficient pathway for the synthesis of a variety of secondary amines, showcasing the versatility of 4-methoxy-2-nitrobenzenesulfonamide in synthetic chemistry (Fukuyama et al., 1995); (Kurosawa et al., 2003).

Solid-Phase Synthesis

The compound is instrumental in solid-phase synthesis, where polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride are used as key intermediates. These intermediates facilitate various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This application highlights its role in creating complex molecular structures in a controlled and efficient manner (Fülöpová & Soural, 2015).

Electrochemical Studies

Electrochemical studies have explored the reduction processes of 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide, providing insights into their behavior under various conditions. These studies have shown that these compounds undergo reduction signals, leading to the formation of anion radicals and dianion radicals. Such research is vital for understanding the electrochemical properties and potential applications of these compounds in various fields, including materials science and electrochemistry (Pérez-Jiménez & Frontana, 2012).

Synthesis of Complex Molecules

4-Methoxy-2-nitrobenzenesulfonamide plays a significant role in the synthesis of complex molecules. For instance, it has been used in the preparation of precursors for “Acid Alizarin Violet N” derivatives. This involves a series of steps including chlorosulfonation, hydrolysis, reduction, and coupling reactions, illustrating its utility in multi-step synthetic processes (Katritzky et al., 1993).

Enzyme Inhibition

In medicinal chemistry, derivatives of 4-methoxy-2-nitrobenzenesulfonamide have been utilized in the development of inhibitors for enzymes like carbonic anhydrases. These studies contribute to the discovery of new drugs and therapeutic agents, demonstrating the compound's relevance in pharmaceutical research (Sapegin et al., 2018).

Corrosion Inhibition

In materials science, derivatives of 4-methoxy-2-nitrobenzenesulfonamide have been investigated for their potential as corrosion inhibitors, particularly for iron. Studies in this area involve quantum chemical calculations and molecular dynamics simulations to understand the adsorption and inhibition properties of these compounds, contributing to the development of more effective corrosion prevention strategies (Kaya et al., 2016).

properties

IUPAC Name

4-methoxy-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELAWMCOLMMBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588447
Record name 4-Methoxy-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-nitrobenzenesulfonamide

CAS RN

81792-84-9
Record name 4-Methoxy-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Lebegue, S Gallet, N Flouquet, P Carato… - Journal of medicinal …, 2005 - ACS Publications
The synthesis of novel thiadiazepine derivatives, that could be considered as constraint analogues of E-7010, are reported. These molecules were evaluated for their antiproliferative …
Number of citations: 100 pubs.acs.org
R Ahmed-Belkacem, P Sutto-Ortiz, M Guiraud… - European journal of …, 2020 - Elsevier
The spreading of new viruses is known to provoke global human health threat. The current COVID-19 pandemic caused by the recently emerged coronavirus SARS-CoV-2 is one …
Number of citations: 57 www.sciencedirect.com
L Hu, Z Li, Y Li, J Qu, YH Ling, J Jiang… - Journal of medicinal …, 2006 - ACS Publications
… N-(9-Ethylcarbazole-3-yl)-4-methoxy-2-nitrobenzenesulfonamide (33a). The title compound was obtained from 4-methoxy-2-nitrobenzenesulfonyl chloride and 3-amino-9-…
Number of citations: 129 pubs.acs.org
L Liu, Y Zhu, Z Liu, T Ye, W Zuo, C Peng, K Xiao… - Molecular …, 2017 - Springer
The bromodomain and extra-terminal proteins (BETs), in particular BRD4, has been reported to play important roles in cancer, inflammation, obesity, cardiovascular disease, and …
Number of citations: 2 link.springer.com

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